N-Benzyl-9-(tetrahydro-2H-pyran-2-YL)adenine
Overview
Description
“N-Benzyl-9-(tetrahydro-2H-pyran-2-YL)adenine”, also known as BAP9THP, is a synthetic cytokinin derivative and a growth regulator . It promotes chlorophyll retention (and senescence delay) in plant tissues exceptionally strongly, and growth of tobacco callus almost as strongly as 6-Benzylaminopurine (BAP) . BAP9THP induces adventitious shoot formation significantly more strongly than N6-isopentenyladenine or Kinetin .
Synthesis Analysis
The synthesis of “N-Benzyl-9-(tetrahydro-2H-pyran-2-YL)adenine” involves the reaction of 3,4-dihydro-2H-pyran with benzyl- (7 (9)H-purin-6-yl)-amine to produce 6-Benzylamino-9-tetrahydropyran-2-yl-9h-purine . The reaction mixture is heated at 45 °C for 6 hours .Molecular Structure Analysis
The molecular formula of “N-Benzyl-9-(tetrahydro-2H-pyran-2-YL)adenine” is C17H19N5O . The exact mass is 309.158966 . The structure includes a benzyl group attached to an adenine ring, which is further connected to a tetrahydropyran ring .Chemical Reactions Analysis
As a synthetic cytokinin, “N-Benzyl-9-(tetrahydro-2H-pyran-2-YL)adenine” is involved in promoting plant growth and development . It has been found to increase branching in various plants when applied as a foliar spray .Physical And Chemical Properties Analysis
“N-Benzyl-9-(tetrahydro-2H-pyran-2-YL)adenine” has a molecular weight of 309.366 . It has a density of 1.4±0.1 g/cm3, a boiling point of 541.1±60.0 °C at 760 mmHg, and a melting point of 110-114ºC . The flash point is 281.1±32.9 °C .Scientific Research Applications
Application
N-Benzyl-9-(tetrahydro-2H-pyran-2-yl)adenine has emerged as a compound of significant interest in the field of medicinal chemistry . This synthetic adenine derivative, incorporating a unique tetrahydro-2H-pyran ring, represents a noteworthy advance in the modification of nucleobase analogs, aimed at enhancing biological activity and pharmacokinetic properties .
Method of Application
The synthesis of N-Benzyl-9-(tetrahydro-2H-pyran-2-yl)adenine begins with the selection of adenine as the nucleobase foundation, which is then modified at the N9 position. This modification involves the introduction of a benzyl group, which serves not only as a protective group but also enhances the overall molecular stability and reactivity necessary for further reactions .
Results
The potential applications of N-Benzyl-9-(tetrahydro-2H-pyran-2-yl)adenine are broad and impactful. Primarily, this compound is being investigated for its antiviral and anticancer properties. Its unique structure may interfere with DNA and RNA processes, making it a candidate for targeting viral replication mechanisms or cancer cell proliferation .
Neuroprotective Treatments
Application
Researchers are exploring the use of N-Benzyl-9-(tetrahydro-2H-pyran-2-yl)adenine in neuroprotective treatments, given adenine derivatives’ potential role in cellular metabolism and protection against neurodegenerative diseases .
Plant Growth Regulation
Application
N-Benzyl-9-(tetrahydro-2H-pyran-2-yl)adenine is a highly mobile synthetic cytokinin. It has been used in the field of plant growth regulation .
Method of Application
The compound has been applied as a foliar spray to increase branching in various plants, including carnation, chrysanthemum, poinsettia, petunia, and fuchsia .
Safety And Hazards
“N-Benzyl-9-(tetrahydro-2H-pyran-2-YL)adenine” is moderately toxic by ingestion . The lethal dose (LD50) for rats is 1640 mg/kg . It is advised to wear suitable protective clothing when handling this chemical . In case of contact with eyes, rinse immediately with plenty of water and seek medical advice .
properties
IUPAC Name |
N-benzyl-9-(oxan-2-yl)purin-6-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5O/c1-2-6-13(7-3-1)10-18-16-15-17(20-11-19-16)22(12-21-15)14-8-4-5-9-23-14/h1-3,6-7,11-12,14H,4-5,8-10H2,(H,18,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POFWRMVFWIJXHP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)N2C=NC3=C(N=CN=C32)NCC4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8038801 | |
Record name | N-Benzyl-9-(tetrahydro-2H-pyran-2-yl)adenine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8038801 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-Benzyl-9-(tetrahydro-2H-pyran-2-YL)adenine | |
CAS RN |
2312-73-4 | |
Record name | N-(Phenylmethyl)-9-(tetrahydro-2H-pyran-2-yl)-9H-purin-6-amine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2312-73-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Acell | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002312734 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-Benzyl-9-(tetrahydro-2H-pyran-2-yl)adenine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8038801 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-Benzyl-9-(2-tetrahydropyranyl)adenine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | N6-BENZYL-9-(2-TETRAHYDROPYRANYL)ADENINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/23NQ6S177V | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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